molecular formula C19H19FN6O B2743902 N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide CAS No. 2380079-45-6

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B2743902
CAS No.: 2380079-45-6
M. Wt: 366.4
InChI Key: KVZSYRPIXBRXSI-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, an azetidine ring, and an imidazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the 5-fluoro-6-phenylpyrimidine intermediate through a series of condensation and cyclization reactions.

    Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with an appropriate azetidine precursor under basic conditions.

    Imidazole Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine, azetidine, or imidazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs

Scientific Research Applications

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound could be explored for its potential therapeutic applications, such as its ability to modulate specific molecular pathways or its efficacy as a drug candidate.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide
  • **N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

Uniqueness

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-12-21-8-15(24)19(27)25(2)14-9-26(10-14)18-16(20)17(22-11-23-18)13-6-4-3-5-7-13/h3-8,11-12,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZSYRPIXBRXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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